molecular formula C9H11BrO2 B8066292 4-(2-Bromoethyl)-2-methoxyphenol

4-(2-Bromoethyl)-2-methoxyphenol

Cat. No.: B8066292
M. Wt: 231.09 g/mol
InChI Key: YTUAZRBURCEDLB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-2-methoxyphenol is a brominated phenolic compound characterized by a methoxy group (-OCH₃) at the 2-position and a 2-bromoethyl (-CH₂CH₂Br) substituent at the 4-position of the phenol ring. This structure confers distinct physicochemical properties, such as increased lipophilicity compared to non-halogenated analogs, due to the electron-withdrawing bromine atom and alkyl chain.

Properties

IUPAC Name

4-(2-bromoethyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUAZRBURCEDLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 4-(2-Bromoethyl)-2-methoxyphenol exerts its effects is largely dependent on its chemical reactivity. The bromine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate. In biological systems, the compound may interact with cellular components through its phenolic group, potentially disrupting cellular processes or signaling pathways.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites or modifying enzyme structure through covalent interactions.

    Signal Transduction: It may interfere with signal transduction pathways by modifying receptor proteins or signaling molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(2-bromoethyl)-2-methoxyphenol with key structural analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP* Key Features
This compound -OCH₃ (2), -CH₂CH₂Br (4) C₉H₁₁BrO₂ 231.09 ~2.8 (est.) High lipophilicity, bromine substituent
4-(2-Chloropropyl)-2-methoxyphenol -OCH₃ (2), -CH₂CHClCH₃ (4) C₁₀H₁₃ClO₂ 200.66 2.5 Chlorinated, longer alkyl chain
4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol -OCH₃ (2), -CH=CHCH₂OH (4) C₁₁H₁₄O₃ 194.23 ~1.2 Propenyl hydroxyl group, polar
4-(Butoxymethyl)-2-methoxyphenol -OCH₃ (2), -CH₂O(CH₂)₃CH₃ (4) C₁₂H₁₈O₃ 210.27 2.3 Ether linkage, moderate lipophilicity
4-Bromo-5-(chloromethyl)-2-methoxyphenol -OCH₃ (2), -Br (4), -CH₂Cl (5) C₈H₇BrClO₂ 265.50 ~3.0 Dual halogenation (Br, Cl)

*logP values estimated from experimental data or computational predictions in cited references.

Key Observations :

  • Halogen Effects: Bromine in this compound increases lipophilicity (logP ~2.8) compared to the chlorinated analog (logP 2.5) . This aligns with trends in halogen electronegativity and atomic size.
  • Polar Functional Groups: Compounds like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol exhibit lower logP due to hydroxyl groups, making them more water-soluble but less bioavailable in lipid-rich environments .

Biological Activity

4-(2-Bromoethyl)-2-methoxyphenol is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • A bromoethyl group which enhances its reactivity.
  • A methoxy group that contributes to its solubility and stability.

The molecular formula for this compound is C10H12BrO2C_10H_{12}BrO_2. Its structure allows it to serve as an intermediate in various organic synthesis processes, particularly in the development of pharmaceuticals.

Medicinal Chemistry Applications

Research indicates that this compound is involved in the synthesis of compounds with therapeutic effects, notably as a precursor for Bosutinib , an ATP-competitive inhibitor used in cancer therapy. This association highlights its potential utility in developing targeted cancer treatments.

Toxicological Considerations

Despite its promising applications, this compound has been noted for its potential to cause skin and eye irritation. This necessitates careful handling and consideration of safety measures during laboratory use.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-2-methoxyphenol Contains a bromo group and methoxy groupUsed as a precursor for various pharmaceuticals
3-Methoxytyramine Monomethoxybenzene with amine functionalityFunctions as a neurotransmitter precursor
4-(Bromomethyl)-2-methoxyphenol Similar methoxy and bromine substituentsEmployed in different synthetic pathways
4-Hydroxy-3-methoxybenzaldehyde Hydroxy and methoxy groups on benzeneCommonly used in flavoring and fragrance industries

The unique bromoethyl substitution in this compound distinguishes it from these similar compounds, enhancing its reactivity profile for synthesizing complex organic molecules.

Case Studies

Recent studies have focused on the biological activity profiles of various compounds, including derivatives of phenolic structures. The integration of computational methods has allowed researchers to predict the pharmacological actions of compounds like this compound based on their chemical properties. For instance, in silico models have been employed to estimate potential toxicological effects, providing insights into the safety profiles of such compounds .

The mechanism through which this compound exerts its biological effects remains an area for further exploration. Preliminary data suggest that it may interact with specific biological targets, potentially influencing enzymatic activities or receptor interactions. Understanding these mechanisms will be crucial for developing effective therapeutic agents based on this compound.

Scientific Research Applications

Medicinal Chemistry Applications

4-(2-Bromoethyl)-2-methoxyphenol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is linked to the production of Bosutinib, an ATP-competitive inhibitor used in cancer therapy. Bosutinib is effective against Philadelphia chromosome-positive chronic myelogenous leukemia (CML) and has received FDA approval for its use in patients resistant to previous treatments .

Key Case Study: Synthesis of Bosutinib

  • Starting Material : this compound.
  • Process : Involves a series of reactions including Friedel-Crafts alkylation and cyano substitution leading to the formation of 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile, which is a key intermediate in the synthesis of Bosutinib.
  • Yield : Achieved a yield of 36.9% over seven steps with high purity (98.71% HPLC) .

Organic Synthesis Applications

The compound is also utilized as an important building block for synthesizing various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, enhancing its utility in organic synthesis.

Synthetic Pathways

  • Diels-Alder Reactions : this compound can undergo inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles, yielding highly functionalized bicyclic systems .
  • Reactivity Profile : The bromoethyl substitution enhances the compound's reactivity, making it suitable for synthesizing complex organic molecules.

Safety and Handling Considerations

While this compound has significant applications, it is essential to consider its safety profile. The compound has been noted for its potential skin and eye irritation, necessitating appropriate safety measures during handling.

Summary of Key Applications

Application AreaDescriptionExample CompoundKey Findings/Notes
Medicinal ChemistryIntermediate for cancer therapeutic agentsBosutinibFDA-approved; effective against CML
Organic SynthesisBuilding block for complex organic compoundsVarious bicyclic systemsInverse-electron-demand Diels-Alder reactions
Safety ConsiderationsPotential skin and eye irritantN/ASafety measures required during handling

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2-Bromoethyl)-2-methoxyphenol?

  • Methodological Answer : The compound is typically synthesized via bromination of a precursor such as 4-vinyl-2-methoxyphenol. A reported method involves reacting the precursor with hydrobromic acid (HBr) under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like K₂CO₃ to neutralize HBr generated in situ . Purification is achieved via column chromatography or recrystallization. For example, analogous reactions using 4-(2-bromoethyl)phenol derivatives yield products with ~36–85% efficiency, depending on reaction time and temperature .
Reaction Parameter Typical Conditions
SolventAcetonitrile (ACN)
TemperatureReflux (~85°C)
BaseK₂CO₃
Reaction Time5–24 hours
Yield Range36–85%

Q. What spectroscopic methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : The methoxy group (-OCH₃) appears as a singlet at ~3.8–3.9 ppm (¹H) and ~56 ppm (¹³C). The bromoethyl (-CH₂CH₂Br) group shows splitting patterns at ~3.5–3.7 ppm (¹H, CH₂Br) and ~35–40 ppm (¹³C, CH₂Br) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 216/218 (M⁺, Br isotopic pattern) confirm the molecular formula C₉H₁₁BrO₂ .
  • FTIR : Stretching vibrations for -OH (3200–3500 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and C-Br (550–650 cm⁻¹) are observed .

Advanced Research Questions

Q. How does this compound serve as an intermediate in medicinal chemistry?

  • Methodological Answer : The bromoethyl group acts as a versatile alkylating agent. For instance, it reacts with amines or thiols in nucleophilic substitution (SN2) reactions to form bioactive derivatives. In antimalarial studies, similar bromoethylphenol derivatives were used to synthesize astemizole analogues, achieving 71–88% yields under reflux conditions . The methoxy group enhances electron density on the aromatic ring, potentially improving binding affinity in enzyme-substrate interactions .

Q. What role does the bromoethyl group play in the reactivity of this compound in alkylation reactions?

  • Methodological Answer : The bromine atom serves as a leaving group, enabling alkylation of nucleophiles (e.g., amines, thiols). Reaction kinetics depend on solvent polarity and temperature. For example, in acetonitrile at 85°C, bromoethyl derivatives react with secondary amines to form tertiary amines with 70–85% efficiency. Steric hindrance from the methoxy group may slow reactivity, requiring longer reaction times (24+ hours) .

Q. How can molecular docking studies predict the bioactivity of derivatives of this compound?

  • Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions between the compound and target enzymes (e.g., acetylcholinesterase). The methoxy group’s electron-donating effect stabilizes π-π stacking with aromatic residues (e.g., Trp286 in acetylcholinesterase), while the bromoethyl chain may occupy hydrophobic pockets. Experimental validation via Ellman’s assay for enzyme inhibition (IC₅₀ values in nM range) corroborates computational predictions .

Safety Note : Handle this compound with care—use gloves and fume hoods. Brominated compounds may cause respiratory irritation; follow SDS guidelines for spills and disposal .

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